2-(4-chlorophenyl)-2-oxoethyl 2-{[3-(2,6-dichlorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
Overview
Description
2-(4-chlorophenyl)-2-oxoethyl 2-{[3-(2,6-dichlorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 2-{[3-(2,6-dichlorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl and Dichlorophenyl Groups: The chlorophenyl and dichlorophenyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate chlorinated reagents.
Esterification: The final step involves the esterification of the chromen-2-one derivative with 2-(4-chlorophenyl)-2-oxoethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2-oxoethyl 2-{[3-(2,6-dichlorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The chlorophenyl and dichlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino derivatives, thio derivatives
Scientific Research Applications
2-(4-chlorophenyl)-2-oxoethyl 2-{[3-(2,6-dichlorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 2-{[3-(2,6-dichlorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-2-oxoethyl 2-{[3-(2,6-dichlorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
- [2-(4-Chlorophenyl)-2-oxoethyl] 2-[3-[(2,6-dichlorophenyl)methyl]-4-methyl-2-oxochromen-7-yl]oxypropionate
- [2-(4-Chlorophenyl)-2-oxoethyl] 2-[3-[(2,6-dichlorophenyl)methyl]-4-methyl-2-oxochromen-7-yl]oxybutyrate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and dichlorophenyl groups enhances its potential for diverse applications in various fields.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-[3-[(2,6-dichlorophenyl)methyl]-4-methyl-2-oxochromen-7-yl]oxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19Cl3O6/c1-15-19-10-9-18(34-14-26(32)35-13-24(31)16-5-7-17(28)8-6-16)11-25(19)36-27(33)20(15)12-21-22(29)3-2-4-23(21)30/h2-11H,12-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAVSHXRRPIVFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OCC(=O)C3=CC=C(C=C3)Cl)CC4=C(C=CC=C4Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19Cl3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369655 | |
Record name | [2-(4-chlorophenyl)-2-oxoethyl] 2-[3-[(2,6-dichlorophenyl)methyl]-4-methyl-2-oxochromen-7-yl]oxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353477-88-0 | |
Record name | [2-(4-chlorophenyl)-2-oxoethyl] 2-[3-[(2,6-dichlorophenyl)methyl]-4-methyl-2-oxochromen-7-yl]oxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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